Amarbellisine

Description

Overview of Amaryllidaceae Alkaloids and Their Significance in Chemical Biology

The Amaryllidaceae family of plants, known for their beautiful flowers, are a unique and prolific source of bioactive alkaloids. mdpi.com These nitrogen-containing specialized metabolites are characterized by a benzopyridine heterocyclic group and are derived from the amino acids phenylalanine and tyrosine. oup.com To date, over 650 different Amaryllidaceae alkaloids have been identified and are classified into various structural types, including lycorine (B1675740), galanthamine (B1674398), and crinine (B1220781), based on their carbon skeleton. nih.gov

These alkaloids are of significant interest in chemical biology due to their wide range of pharmacological activities. mdpi.com They have been investigated for their potential as anticancer, antiviral, antibacterial, antifungal, antimalarial, and analgesic agents. mdpi.com A notable example of their therapeutic relevance is galanthamine, which has been commercialized for the treatment of Alzheimer's disease. oup.comub.edu The diverse biological activities of these compounds have made them a valuable platform for drug discovery and development. mdpi.com

Historical Context of Amarbellisine Discovery and Research Trajectory

This compound was first isolated from the bulbs of Amaryllis belladonna L. growing in Egypt. nih.gov Its discovery was the result of phytochemical investigations into the alkaloidal constituents of this plant species. nih.govresearchgate.net The initial study not only identified this compound as a new lycorine-type alkaloid but also characterized it using spectroscopic and optical methods. nih.gov

Following its discovery, research on this compound has explored its biological activities. Early studies demonstrated its antimicrobial properties, showing activity against Staphylococcus aureus, Escherichia coli, and the yeast Candida albicans. researchgate.netresearchgate.net Subsequent research has highlighted its potent antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug design. thieme-connect.comcapes.gov.brnih.gov A significant development in the research trajectory of this compound has been its total synthesis, which was achieved to confirm its putative structure. acs.orgnih.govrsc.orgnih.gov However, this synthetic work also led to a re-evaluation of its structural configuration. acs.org

This compound as a Lycorine-Type Alkaloid: Structural Classification and Research Focus

This compound is classified as a lycorine-type alkaloid. nih.govresearchgate.net This classification is based on its core chemical structure, which features a pyrrolo[de]phenanthridine ring system, also known as a galanthan (B1235950) core. nih.govuni-hannover.de The lycorine-type alkaloids are the most common group within the Amaryllidaceae family and are characterized by a unique pyrrolophenanthridine skeleton. ekb.eg

The majority of lycorine-type alkaloids possess a trans-junction between the B and C rings of their tetracyclic framework. uni-hannover.de However, this compound was initially reported to have a cis-B/C ring configuration. acs.org This structural feature became a significant point of research focus, leading to synthetic efforts aimed at confirming this stereochemistry. acs.orgrsc.org The synthesis of the putative structure of (±)-amarbellisine revealed discrepancies between the spectroscopic data of the synthetic compound and the natural product, suggesting that the originally proposed structure might need revision. acs.orgnih.gov

Current Research Landscape and Gaps in this compound Studies

The current research landscape for this compound is primarily focused on its biological evaluation and chemical synthesis. Studies have demonstrated its notable antiproliferative effects, sparking interest in its potential as an anticancer agent. thieme-connect.comnih.gov The total synthesis of this compound has been a key area of investigation, not only for confirming its structure but also for providing access to analogues for further biological testing. rsc.organr.fr

Despite this progress, there are still significant gaps in the understanding of this compound. A major point of contention is its precise stereochemistry, as the total synthesis did not confirm the initially proposed structure. acs.org Further structural elucidation studies are needed to resolve this ambiguity. Additionally, while its antiproliferative and antimicrobial activities have been identified, the specific molecular mechanisms underlying these effects are not yet fully understood. More in-depth studies are required to identify its cellular targets and signaling pathways. The exploration of its potential in other therapeutic areas also remains an open avenue for future research.

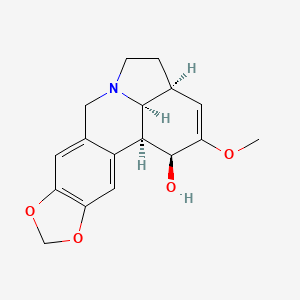

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO4 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(1S,15S,18S,19S)-17-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,16-tetraen-18-ol |

InChI |

InChI=1S/C17H19NO4/c1-20-14-4-9-2-3-18-7-10-5-12-13(22-8-21-12)6-11(10)15(16(9)18)17(14)19/h4-6,9,15-17,19H,2-3,7-8H2,1H3/t9-,15-,16-,17+/m0/s1 |

InChI Key |

FKVRMQNEWFZVGO-VHYHWGNDSA-N |

Isomeric SMILES |

COC1=C[C@@H]2CCN3[C@@H]2[C@@H]([C@@H]1O)C4=CC5=C(C=C4C3)OCO5 |

Canonical SMILES |

COC1=CC2CCN3C2C(C1O)C4=CC5=C(C=C4C3)OCO5 |

Synonyms |

amarbellisine |

Origin of Product |

United States |

Elucidation of Amarbellisine Biosynthesis

Overview of the Norbelladine (B1215549) Pathway in Amaryllidaceae Alkaloid Biosynthesis

The biosynthesis of nearly all Amaryllidaceae alkaloids, despite their structural diversity, converges on a common pathway originating from the precursor norbelladine. rsc.orgnih.gov This pathway utilizes the aromatic amino acids L-phenylalanine and L-tyrosine as its fundamental building blocks. uptc.edu.comdpi.com These precursors undergo a series of enzymatic reactions to form tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553), which then condense to create the foundational C6-C2-N-C6-C1 skeleton of norbelladine. nih.govmdpi.com

Following its formation, norbelladine is methylated to produce 4′-O-methylnorbelladine, a critical intermediate. nih.govnih.gov This molecule represents the last common precursor before the pathway diverges into several branches, each leading to a different skeletal type of alkaloid. nih.govptbioch.edu.pl The specific fate of 4′-O-methylnorbelladine is determined by regioselective intramolecular oxidative phenolic coupling, a key reaction that forges a new C-C bond and establishes the core structure of the resulting alkaloid class. mdpi.commdpi.com Three primary modes of this coupling—para-ortho', para-para', and ortho-para'—give rise to the galanthamine (B1674398), crinine (B1220781)/haemanthamine (B1211331), and lycorine-type skeletons, respectively. mdpi.comnih.govmdpi.com

Key Enzymatic Steps and Intermediates Leading to Amarbellisine

The journey from simple amino acids to the complex structure of this compound involves a sequence of precisely catalyzed reactions. Each step is governed by specific enzymes that construct the necessary intermediates for the final alkaloid structure.

Phenylalanine and Tyrosine as Precursors

The biosynthesis of the norbelladine scaffold begins with two primary aromatic amino acids: L-phenylalanine and L-tyrosine. researchgate.netnih.gov

L-phenylalanine is the source of the 3,4-dihydroxybenzaldehyde (3,4-DHBA) moiety. nih.govmdpi.com The conversion involves the phenylpropanoid pathway, starting with the deamination of phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . nih.govresearchgate.net This is followed by hydroxylation to 4-hydroxycinnamic acid (p-coumaric acid) by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme. mdpi.comresearchgate.net Subsequent enzymatic steps, though not fully elucidated, are proposed to involve enzymes such as coumarate 3-hydroxylase (C3H) to yield the 3,4-DHBA precursor. mdpi.com

L-tyrosine provides the tyramine portion of the alkaloid. nih.govresearchgate.net This is achieved through a direct decarboxylation reaction catalyzed by tyrosine decarboxylase (TYDC) . researchgate.netnih.gov

The table below summarizes the precursors and the initial enzymes involved in their conversion.

| Precursor | Derived Intermediate | Key Enzymes |

| L-Phenylalanine | 3,4-dihydroxybenzaldehyde (3,4-DHBA) | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H) |

| L-Tyrosine | Tyramine | Tyrosine decarboxylase (TYDC) |

Formation of 4′-O-methylnorbelladine

Once tyramine and 3,4-dihydroxybenzaldehyde are synthesized, they are joined to form the central alkaloid backbone.

Condensation to Norbelladine : Tyramine and 3,4-dihydroxybenzaldehyde undergo a condensation reaction to form a Schiff base, which is then reduced to yield norbelladine. nih.govresearchgate.net This crucial step is catalyzed by a combination of enzymes, including norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) . nih.govfrontiersin.orgnih.gov Studies suggest these enzymes may function together to efficiently produce norbelladine. frontiersin.orgbiorxiv.org

Methylation to 4′-O-methylnorbelladine : Norbelladine is then specifically methylated at the 4'-hydroxyl group. This reaction is catalyzed by norbelladine 4′-O-methyltransferase (N4OMT) , which transfers a methyl group from S-adenosyl methionine (SAM) to norbelladine. nih.govmdpi.com The resulting compound, 4′-O-methylnorbelladine, is the pivotal branch-point intermediate in the biosynthesis of most Amaryllidaceae alkaloids, including this compound. nih.govptbioch.edu.pl

Intramolecular Oxidative Phenolic Coupling Mechanisms

The structural diversity of Amaryllidaceae alkaloids arises from the different ways the 4′-O-methylnorbelladine precursor can be cyclized. This is achieved through an intramolecular oxidative phenolic coupling reaction, primarily catalyzed by cytochrome P450 monooxygenases, which creates a new carbon-carbon bond between the two aromatic rings. rsc.orgnih.govfrontiersin.org

ortho-para′ Coupling and Lycorine-Type Skeleton Formation

The formation of the lycorine (B1675740) family of alkaloids, to which this compound belongs, is initiated by a specific regiochemical cyclization of 4′-O-methylnorbelladine. mdpi.com This process involves an ortho-para' oxidative coupling. rsc.orgmdpi.commdpi.com In this reaction, a bond is formed between the ortho position of the catechol-derived ring (ring A) and the para position of the tyramine-derived ring (ring C), relative to the hydroxyl groups. This coupling event establishes the characteristic pyrrolo[de]phenanthridine skeleton of lycorine-type alkaloids. rsc.orgresearchgate.net Subsequent modifications after the initial cyclization lead to the parent alkaloid of this group, lycorine. rsc.orgresearchgate.net

Role in this compound Biosynthesis

This compound is classified as a lycorine-type alkaloid, indicating its biosynthesis proceeds through the ortho-para' coupling pathway. mdpi.comresearchgate.net After the formation of the core lycorine skeleton, further enzymatic modifications must occur to yield the final this compound structure. This compound, isolated from the bulbs of Amaryllis belladonna, was identified as 2-methoxy-3a,4,5,7,11b,11c-hexahydro-1H- nih.govresearchgate.netdioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridinol. researchgate.net

This structure reveals the specific enzymatic tailoring that follows the initial cyclization:

Hydroxylation : The presence of a hydroxyl group (-ol suffix) indicates a hydroxylation event on the lycorine backbone.

Methoxylation : The presence of a methoxy (B1213986) group implies the action of an O-methyltransferase at position C-2, an enzyme distinct from N4OMT which acts earlier in the pathway.

Genetic and Molecular Basis of Biosynthetic Enzymes

The biosynthesis of Amaryllidaceae alkaloids is orchestrated by a network of specific enzymes. While the complete enzymatic cascade is still under investigation, several key genes encoding the enzymes for the early stages of the pathway have been identified and characterized. researchgate.netfrontiersin.org The core pathway begins with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (3,4-DHBA) and L-tyrosine to tyramine. nih.gov These two precursors are then condensed to form the central intermediate, norbelladine. nih.gov

The currently accepted model suggests this condensation is a two-step process involving the formation of an imine intermediate (norcraugsodine), which is then reduced to norbelladine. nih.govresearchgate.net Two key enzymes, norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR), are implicated in this crucial step, and it is proposed they may work together in a metabolon for efficient synthesis. nih.gov Following its formation, norbelladine is methylated by norbelladine 4′-O-methyltransferase (N4OMT) to produce 4′-O-methylnorbelladine, the final common precursor before the pathway branches into different alkaloid skeletons. nih.govresearchgate.net

Advances in next-generation sequencing and transcriptomics have enabled the identification of genes from several Amaryllidaceae species. nih.govnih.gov Co-expression analysis, where the expression levels of unknown genes are correlated with those of known biosynthetic genes or with the accumulation of specific alkaloids, has been a powerful tool for gene discovery. nih.gov

Table 1: Key Characterized Enzymes in the Early Biosynthesis of Amaryllidaceae Alkaloids

| Enzyme | Abbreviation | Gene Source Organism(s) | Function | Reference |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Narcissus papyraceus, Lycoris radiata | Catalyzes the deamination of phenylalanine to trans-cinnamic acid. | researchgate.netnih.gov |

| Cinnamate-4-Hydroxylase | C4H | Narcissus sp., Lycoris radiata | A cytochrome P450 (CYP73A) that hydroxylates trans-cinnamic acid. | nih.govmdpi.com |

| p-Coumarate 3-Hydroxylase | C3H | Narcissus sp. | A cytochrome P450 (CYP98A3) involved in the formation of 3,4-dihydroxycinnamic acid. | researchgate.netnih.gov |

| Tyrosine Decarboxylase | TYDC | Lycoris aurea | Catalyzes the decarboxylation of tyrosine to produce tyramine. | researchgate.netmdpi.com |

| Norbelladine Synthase | NBS | Narcissus pseudonarcissus, Leucojum aestivum, Narcissus papyraceus | Catalyzes the condensation of tyramine and 3,4-DHBA. | nih.govresearchgate.netresearchgate.net |

| Noroxomaritidine/Norcraugsodine Reductase | NR | Narcissus pseudonarcissus, Leucojum aestivum, Narcissus papyraceus | Reduces the imine intermediate norcraugsodine to form norbelladine. | nih.govresearchgate.net |

Chemodiversity and Biosynthetic Branching Relevant to this compound Analogues

The immense structural diversity of Amaryllidaceae alkaloids, with over 650 identified compounds, stems from the varied cyclization of the 4′-O-methylnorbelladine precursor. oup.com This critical step involves intramolecular C-C phenolic oxidative coupling, which can occur in three different regioselective ways: para-ortho', para-para', and ortho-para' coupling. nih.gov Each coupling mode gives rise to a distinct skeletal backbone, which is then further modified by a suite of enzymes—including reductases, oxidases, methyltransferases, and hydroxylases—to generate the final array of alkaloids. frontiersin.orgnih.gov

This compound is a lycorine-type alkaloid, which is formed via the para-para' oxidative coupling of 4′-O-methylnorbelladine. researchgate.netnih.gov This coupling reaction is catalyzed by cytochrome P450 enzymes. researchgate.net Specifically, enzymes from the CYP96T subfamily have been shown to be capable of catalyzing all three types of phenol (B47542) coupling, leading to the crinine/vittatine (ortho-para'), norgalanthamine (para-ortho'), and lycorine (para-para') skeletons. nih.gov The promiscuity and differential expression of these enzymes contribute significantly to the specific alkaloid profile observed in different plant species and even in different tissues of the same plant. nih.govnih.gov

The lycorine skeleton, once formed, can undergo further enzymatic modifications such as hydroxylation and methylation, leading to a variety of related analogues. For instance, this compound was isolated from Amaryllis belladonna alongside other known lycorine-type alkaloids like (-)-lycorine and (-)-pancracine, as well as alkaloids from other skeletal classes such as (+)-vittatine. researchgate.netresearchgate.net

Table 2: Biosynthetic Branching from 4′-O-Methylnorbelladine

| Oxidative Coupling | Resulting Alkaloid Skeleton | Representative Alkaloid(s) | Reference |

|---|---|---|---|

| para-ortho' | Galanthamine-type | Galanthamine, Norgalanthamine | nih.govnih.gov |

| para-para' | Lycorine-type | Lycorine, This compound , Pancracine, Narciclasine | researchgate.netnih.govnih.gov |

Biotechnological Approaches for Biosynthesis and Production Optimization

The pharmaceutical interest in Amaryllidaceae alkaloids, coupled with their low abundance in natural plant sources, has spurred the development of biotechnological production platforms. encyclopedia.pubmdpi.com These approaches aim to provide a sustainable and economically viable supply of valuable compounds like this compound and its analogues. encyclopedia.pub

Plant In Vitro Culture: Plant tissue culture is a leading alternative for producing Amaryllidaceae alkaloids. researchgate.net Various systems have been developed, including callus (undifferentiated) and organ cultures (differentiated), such as shoot, root, and bulblet cultures. mdpi.com Generally, more differentiated tissues, like bulblets, tend to produce higher yields and a wider spectrum of alkaloids compared to undifferentiated callus cultures. mdpi.com The optimization of culture conditions, including media composition and the application of elicitors (compounds that stimulate secondary metabolite production), has been shown to enhance alkaloid accumulation. researchgate.netencyclopedia.pub For example, in vitro cultures of Leucojum aestivum and Narcissus species have been successfully used to produce galanthamine and lycorine. researchgate.net

Metabolic Engineering and Synthetic Biology: The elucidation of the AA biosynthetic pathway is paving the way for metabolic engineering strategies. nih.gov These approaches involve the genetic modification of plants or microbial systems to enhance the production of target alkaloids. frontiersin.org This can be achieved by overexpressing genes encoding rate-limiting enzymes or by down-regulating competing pathways. nih.govfrontiersin.org

Heterologous expression, or synthetic biology, offers the potential to transfer the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govbiorxiv.org These microbial biofactories allow for rapid, scalable, and contained production. nih.gov Significant progress has been made in this area, including the functional expression of early pathway enzymes like NBS, NR, and N4OMT in microbes. mdpi.combiorxiv.org Recently, a biosensor for the key intermediate 4′-O-methylnorbelladine was developed, enabling high-throughput screening of engineered enzyme variants for improved activity. biorxiv.org This led to the creation of an N4OMT variant with a 60% improvement in product titer and higher regiospecificity. biorxiv.org However, challenges remain, such as the functional expression of complex plant enzymes like cytochrome P450s and achieving high-level production of the necessary precursors in the microbial host. biorxiv.org

Table 3: Biotechnological Strategies for Amaryllidaceae Alkaloid Production

| Strategy | Approach | Organism/System | Key Findings/Objectives | Reference |

|---|---|---|---|---|

| Plant Tissue Culture | Differentiated organ culture (bulblets) | Leucojum aestivum, Crinum moorei, Narcissus spp. | Higher alkaloid yields in differentiated vs. undifferentiated tissues. Production of various AAs including lycorine and cherylline. | mdpi.com |

| Plant Tissue Culture | Elicitation | Leucojum aestivum | Use of exogenous factors to stimulate the biosynthetic pathway and increase alkaloid accumulation. | researchgate.net |

| Metabolic Engineering | Gene overexpression/editing (e.g., CRISPR/Cas9) | Amaryllidaceae plants | Target regulatory or biosynthetic genes to increase flux towards desired alkaloids. | frontiersin.org |

| Synthetic Biology | Heterologous pathway reconstruction | Escherichia coli, Saccharomyces cerevisiae | Expression of plant biosynthetic genes (e.g., N4OMT, NBS, NR) to produce pathway intermediates. | mdpi.combiorxiv.org |

Chemical Synthesis and Derivatization Strategies for Amarbellisine

Total Synthesis Approaches to the Amarbellisine Core Structure

The total synthesis of Amaryllidaceae alkaloids is a formidable task that serves as a platform for showcasing innovative synthetic methodologies. nih.gov The synthesis of the putative structure of (±)-amarbellisine highlights a practical approach to the lycorine-type skeleton. rsc.orgnih.gov

Retrosynthesis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. spcmc.ac.in The total synthesis of putative (±)-amarbellisine, a lycorine-type alkaloid, was based on a strategy involving key reactions such as aminocyclization, palladium-mediated arylation, and a cyclopropyl (B3062369) ring-opening rearrangement. rsc.org

The general retrosynthetic analysis for lycorine-type alkaloids like putative this compound (labeled as 3 in some literature) and its relative, γ-lycorane, disconnects the complex tetracyclic core at strategic bonds. rsc.orgrsc.org A primary disconnection simplifies the structure to a key intermediate that can be assembled through a cyclopropyl ring-opening rearrangement. This approach streamlines the construction of the characteristic cis-B/C ring system found in these alkaloids. rsc.org Further disconnections lead back to simpler precursors that can be joined using palladium-catalyzed coupling reactions, a powerful tool for forming carbon-carbon bonds in complex molecule synthesis. nih.gov

Achieving the correct stereochemistry is a critical aspect of natural product synthesis, as different stereoisomers can have vastly different biological activities. While the reported synthesis of putative (±)-amarbellisine produced a racemic mixture, significant progress has been made in stereoselective synthesis for the broader class of Amaryllidaceae alkaloids. rsc.orgnih.gov

For instance, in the synthesis of related crinine-type alkaloids, bioinspired strategies have been successfully employed. rsc.orgsemanticscholar.org One innovative method involves an iridium-catalyzed asymmetric hydrogenation of racemic cycloenones. This process mimics enzymatic resolutions and allows for a stereodivergent synthesis, producing two different crinine-type alkaloids from a single racemic starting material, each with high enantioselectivity. rsc.orgsemanticscholar.org Such methodologies, which focus on the stereoselective construction of chiral centers and complex ring systems, are essential for producing enantiomerically pure alkaloids and are applicable to targets like this compound. nih.govbeilstein-journals.orgrsc.orgmdpi.comchemistryviews.org

The synthesis of complex alkaloids like this compound is fraught with challenges. A major hurdle is the construction of sterically congested, fused-ring systems. nih.gov For crinine-type alkaloids, the creation of a benzylic all-carbon quaternary stereocenter is a significant challenge. rsc.orgthieme-connect.com In the case of lycorine-type alkaloids such as this compound, forming the cis-fused B/C ring junction is a notable difficulty. rsc.org

Despite these challenges, the field has seen remarkable innovations. The use of palladium-catalyzed coupling reactions and cyclopropyl ring-opening rearrangements has provided a practical pathway to the lycorine (B1675740) core. rsc.orgnih.gov Furthermore, the development of multicomponent reactions offers a rapid and modular approach to the core scaffolds of crinane and haemanthamine (B1211331), which could be adapted for other alkaloid families. nih.gov Bioinspired syntheses, such as the stereodivergent resolution via asymmetric hydrogenation, represent a paradigm shift in accessing the structural and stereochemical diversity of these alkaloids. rsc.org

Stereoselective Synthesis Methodologies

Semi-synthetic Derivatization of this compound and Analogues

Semi-synthesis, the chemical modification of a natural product, is a powerful strategy to enhance biological activity, improve pharmacokinetic properties, and generate novel drug candidates. iipseries.org While specific derivatization of this compound is not extensively documented, studies on its close analogues, particularly other crinane-type alkaloids, provide a clear blueprint for potential modifications. nih.govresearchgate.net

The modification of existing functional groups is a cornerstone of semi-synthetic strategies. pressbooks.pub For Amaryllidaceae alkaloids, the hydroxyl (-OH) group is a common target for derivatization. In studies on ambelline (B1262613), an alkaloid with the crinane skeleton, the C-11 hydroxyl group has been systematically modified. nih.gov Although pure ambelline shows little significant biological activity, its derivatization into various aromatic esters has led to compounds with potent and interesting biological effects, including cytotoxicity and cholinesterase inhibition. nih.govresearchgate.net

This strategy involves acylating the hydroxyl group with various substituted benzoyl chlorides to produce a library of ester derivatives. nih.gov The nature and position of substituents on the aromatic ring of the ester moiety have been shown to be critical for the resulting biological activity. This approach demonstrates that even a biologically less active natural product can be transformed into a promising lead structure through targeted chemical modification. nih.govresearchgate.net These findings suggest a viable path for enhancing the already noted potency of this compound through similar functional group modifications. capes.gov.br

The development of novel derivatives from Amaryllidaceae alkaloid scaffolds has yielded compounds with significantly improved potency. mdpi.com Building on the strategies used for ambelline, a wide range of derivatives have been synthesized and evaluated. These efforts have led to the identification of several novel compounds with promising anticancer activity. nih.gov

For example, the introduction of specific substituents on the benzoyl ester attached to the ambelline core resulted in a dramatic increase in cytotoxicity against various human cancer cell lines. The table below summarizes the cytotoxic activity of selected novel ambelline derivatives, highlighting the impact of these structural modifications.

| Compound Name | Modification | Most Promising IC50 Value (µM) | Cancer Cell Line | Reference |

| Ambelline | Parent Compound | Low to no activity | - | nih.gov |

| 11-O-(2-methylbenzoyl)ambelline | Esterification at C-11 | Significant activity reported | Multiple | nih.gov |

| 11-O-(3,5-dimethoxybenzoyl)ambelline | Esterification at C-11 | 48 nM (antiplasmodial) | P. berghei | mdpi.com |

| 11-O-(3,4,5-trimethoxybenzoyl)ambelline | Esterification at C-11 | 47 nM (antiplasmodial) | P. berghei | mdpi.com |

| 11-O-(4-chloro-3-nitrobenzoyl)ambelline | Esterification at C-11 | 0.6 ± 0.1 | MOLT-4 | nih.gov |

This interactive table summarizes key derivatives of the analogue ambelline, demonstrating the potential for creating highly potent molecules from a natural scaffold.

The most significant activity was observed for derivatives with specific electronic properties, such as the 4-chloro-3-nitrobenzoyl derivative, which displayed IC50 values in the sub-micromolar range. nih.gov This compound was found to trigger apoptosis in leukemia cells, underscoring the potential of semi-synthesis to not only increase potency but also to modulate the mechanism of action. nih.gov These results provide a strong rationale for applying similar derivatization strategies to this compound to develop new and more effective therapeutic agents. researchgate.net

Modification of Functional Groups for Enhanced Biological Activity

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis route. This combination of biological and chemical methods can lead to highly efficient and stereocontrolled access to complex molecules. rsc.orgnih.gov Three primary strategies are common in chemoenzymatic alkaloid synthesis: the biocatalytic preparation of chiral building blocks, the enzymatic resolution or desymmetrization of chemically synthesized intermediates, and the use of enzymes for key C-N or C-C bond formations. rsc.org

In the context of Amaryllidaceae alkaloids, a prominent chemoenzymatic strategy involves the use of dioxygenase enzymes. These enzymes can perform stereoselective dihydroxylation of aromatic precursors to create enantiomerically pure cis-dihydrocatechols. colostate.eduresearchgate.net These chiral synthons serve as versatile building blocks that can be elaborated through chemical reactions to construct the complex polycyclic core of the target alkaloid. colostate.edu This approach has been successfully applied to the total synthesis of various Amaryllidaceae alkaloids, such as morphine and narseronine. colostate.eduresearchgate.net

As of the current literature, a specific chemoenzymatic total synthesis for this compound has not been reported. The only published synthesis attempt targeted the putative structure of (±)-amarbellisine and employed a conventional chemical route. nih.gov This synthesis involved steps such as palladium-catalyzed coupling and Swern oxidation, but did not incorporate any enzymatic transformations. nih.govrsc.org

However, the established chemoenzymatic methodologies for related alkaloids provide a clear blueprint for a potential synthesis of this compound. A hypothetical chemoenzymatic approach could begin with the enzymatic dihydroxylation of a suitable bromobenzene (B47551) derivative to generate a chiral diol, which would then be carried forward using chemical steps to construct the characteristic lycorine skeleton. This strategy highlights the potential of merging biocatalysis with traditional synthesis to access complex natural products like this compound. rsc.orgcolostate.edu

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of its principles is crucial for developing sustainable synthetic routes to pharmaceuticals and other high-value chemicals. Key metrics have been developed to quantify the "greenness" of a chemical process, including Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-factor). greenchemistry-toolkit.orgwikipedia.org

Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.org

Process Mass Intensity (PMI): A more holistic metric that considers all materials used in a process (reactants, solvents, reagents, process water) relative to the mass of the final product. The ACS Green Chemistry Institute Pharmaceutical Roundtable considers PMI a key green metric. acs.org

Environmental Factor (E-factor): This metric quantifies the amount of waste produced relative to the amount of product, highlighting waste prevention. wikipedia.org

The reported 16-step synthesis of the putative structure of (±)-amarbellisine, while an achievement in chemical synthesis, offers opportunities for improvement based on green chemistry principles. nih.gov The route utilizes stoichiometric amounts of heavy metal reagents (palladium catalysis), hazardous reagents (oxalyl chloride in the Swern oxidation), and strong reducing agents (LiAlH₄, DIBAL-H), which can contribute to significant waste and safety concerns. rsc.org

Applying green chemistry to the synthesis of this compound would involve several considerations:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant and non-toxic metals. Biocatalysis, as discussed in the previous section, represents an ideal form of catalysis. mdpi.com

Solvent Choice: Minimizing the use of hazardous solvents in favor of greener alternatives (e.g., water, ethanol) or solvent-free conditions. mdpi.com

Reaction Efficiency: Optimizing reaction conditions to maximize yield and minimize byproduct formation, thereby improving atom economy and reducing waste. acs.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources where possible. The biosynthesis of Amaryllidaceae alkaloids begins with the amino acids L-phenylalanine and L-tyrosine, pointing to the ultimate potential of biotechnological production. nih.gov

The following interactive table illustrates how different green chemistry metrics evaluate a hypothetical synthetic step, emphasizing the shift from focusing solely on yield to a more comprehensive assessment of a process's environmental impact.

Green Chemistry Metrics for a Hypothetical Reaction

| Metric | Formula | Ideal Value | Description |

|---|---|---|---|

| Percent Yield | (Actual Yield / Theoretical Yield) * 100 | 100% | Measures the efficiency of a chemical reaction. |

| Atom Economy (AE) | (MW of Product / MW of all Reactants) * 100 | 100% | Measures how many atoms from the reactants are incorporated into the final product. wikipedia.org |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Measures the total mass of input materials (solvents, reagents, reactants) to produce a certain mass of product. acs.org |

| Environmental Factor (E-Factor) | Total Waste (kg) / Product (kg) | 0 | Measures the total amount of waste generated per kilogram of product. wikipedia.org |

By prioritizing these principles and utilizing assessment metrics, future synthetic routes to this compound can be designed to be not only effective but also environmentally sustainable.

Molecular and Cellular Pharmacology of Amarbellisine

Mechanisms of Action at the Molecular Level

The biological activity of amarbellisine is attributed to its interaction with various molecular components, leading to the modulation of critical cellular processes.

Research into the anticancer properties of Amaryllidaceae alkaloids has identified specific protein interactions that drive their effects. In leukemia cells, this compound has been found to reduce the levels of Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family, at the translational level, which contributes to cell death. rsc.org Mcl-1 is a crucial regulator of apoptosis, and its suppression is a key mechanism in cancer therapy. rsc.org

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins. cellsignal.com Its activation involves the proteolytic processing of its inactive form into two smaller subunits. cellsignal.comnih.gov While cytotoxic drug-induced apoptosis is often mediated by caspases, and related alkaloids like distichamine have been shown to activate caspase-3, direct studies validating the interaction between this compound and caspase-3 are not extensively detailed in the available literature. rsc.orgnih.gov Similarly, there is limited specific information available regarding the direct interaction or inhibition of Topoisomerase IIβ by this compound.

The Amaryllidaceae family of plants is a well-known source of alkaloids with enzyme-inhibiting properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netdntb.gov.ua These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of neurological conditions like Alzheimer's disease. mdpi.comscielo.br

Galanthamine (B1674398), another famous Amaryllidaceae alkaloid, is noted for its potent acetylcholinesterase inhibitory activity. researchgate.net While many alkaloids from this family are explored for their cholinesterase inhibition, specific IC50 values detailing the inhibitory potency of this compound against AChE and BChE are not prominently reported in current research. mdpi.comnih.gov This remains an area for further investigation to fully characterize its pharmacological profile.

Table 1: Cholinesterase Inhibition by Amaryllidaceae Alkaloids and Related Compounds

| Compound/Family | Target Enzyme(s) | Activity Noted |

|---|---|---|

| Amaryllidaceae Alkaloids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | General inhibitory potential within the family. researchgate.netdntb.gov.ua |

| Galanthamine | Acetylcholinesterase (AChE) | Potent inhibitory activity. researchgate.net |

| Amiridine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Known inhibitor, with more potency against BChE. mdpi.com |

This table provides context for the enzyme-inhibiting potential of the chemical family to which this compound belongs.

Receptor binding assays are fundamental biochemical techniques used to measure the interaction and affinity of a ligand (like this compound) to specific receptors. numberanalytics.comumich.edu These studies are essential for characterizing the pharmacological properties of a compound and identifying its potential therapeutic targets. numberanalytics.comnih.gov While competitive radioligand receptor binding studies have been employed in the context of synthesizing related compounds, specific and detailed receptor binding profiles for this compound itself are not extensively documented in the available scientific literature. researchgate.net

This compound and its related alkaloids exert their effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and stress response.

Integrated Stress Response (ISR) in Antiviral Activity : In the context of antiviral activity, certain Amaryllidaceae alkaloids have been found to trigger an Integrated Stress Response (ISR). acs.org This cellular defense mechanism can help inhibit viral replication. acs.org The antiviral action of these alkaloids has been pinpointed to a post-entry stage of the viral life cycle, consistent with interference in translation or RNA synthesis. acs.org

PI3K/Akt and Ras/MAP-kinase in Anticancer Activity : The PI3K/Akt and Ras/MAP-kinase pathways are central to cell growth and survival and are often dysregulated in cancer. nih.govmdpi.com Natural compounds, including alkaloids, frequently exhibit their anticancer effects by targeting these pathways. rsc.org Lycorine (B1675740), a closely related alkaloid, has been shown to promote the intrinsic apoptotic cascade in bladder cancer by decreasing the activity of the PI3K/Akt pathway. rsc.org The Ras/Raf/MEK/ERK (MAPK) pathway is also a known target for anticancer agents, regulating processes like cell proliferation and differentiation. mdpi.comjcancer.org Furthermore, studies on this compound have revealed a CTNNB1-dependent sensitivity in cancer cell lines, implicating its mechanism of action with the Wnt/β-catenin signaling pathway, which has crosstalk with PI3K/Akt and MAPK signaling. bmbreports.org

Table 2: Signaling Pathways Modulated by this compound and Related Alkaloids

| Compound/Family | Signaling Pathway | Biological Context | Finding |

|---|---|---|---|

| This compound | Wnt/β-catenin (CTNNB1) | Anticancer | Possesses CTNNB1-dependent sensitivity in NCI60 cell lines. bmbreports.org |

| Lycorine | PI3K/Akt | Anticancer | Decreases PI3K-Akt pathway activity in bladder cancer. rsc.org |

| Amaryllidaceae Alkaloids | Integrated Stress Response (ISR) | Antiviral | Triggers ISR as a potential cellular defense mechanism against viruses. acs.org |

Receptor Binding Studies

Cellular Responses and Phenotypic Changes

The molecular interactions of this compound culminate in observable changes in cell behavior and fate, particularly concerning cell proliferation and survival.

The antiproliferative and cytotoxic properties of Amaryllidaceae alkaloids suggest a strong influence on the regulation of the cell cycle. researchgate.net Cell cycle arrest is a common mechanism by which anticancer agents halt the proliferation of malignant cells. elifesciences.orgfrontiersin.org This arrest can occur at different phases (G0/G1, S, or G2/M) and is often a response to cellular stress, such as that induced by a therapeutic compound. embopress.orgbiorxiv.org While specific studies detailing the exact phase of cell cycle arrest induced by this compound are limited, related Amaryllidaceae alkaloids like distichamine have been shown to alter the cell cycle in leukemia cells. rsc.org The demonstrated antiproliferative activity of this compound strongly implies that it engages with and disrupts the normal progression of the cell cycle. rsc.orgkoreascience.kr

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetylcholinesterase |

| Akt |

| This compound |

| Amiridine |

| Andrographolide |

| B-catenin (CTNNB1) |

| Boldine |

| Butyrylcholinesterase |

| Caspase-3 |

| Distichamine |

| Galanthamine |

| Lycorine |

| MAP-kinase (MAPK) |

| Mcl-1 |

| PI3K |

| Ras |

Apoptosis Induction Pathways

This compound, a lycorine-type alkaloid derived from plants of the Amaryllidaceae family, is implicated in the induction of programmed cell death, or apoptosis, a critical process for eliminating cancerous cells. researchgate.net The family of Amaryllidaceae alkaloids is recognized for its ability to trigger apoptosis through multiple cellular mechanisms. ejgm.co.ukresearchgate.net

Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis can be initiated through two main signaling routes: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. thermofisher.comnih.gov The intrinsic pathway is triggered by internal cellular stresses, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. thermofisher.comresearchgate.net The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. bio-rad-antibodies.comnih.gov

Amaryllidaceae alkaloids have been shown to engage both of these pathways to bring about cell death. nih.govsemanticscholar.org They can stimulate the intrinsic apoptotic cascade and also promote the extrinsic pathway by upregulating death ligands. semanticscholar.org While one study noted that the antiproliferative effects of some potent Amaryllidaceae alkaloids were mediated by apoptosis, it suggested this compound might be an exception. thieme-connect.com However, other research provides a molecular basis for this compound's pro-apoptotic activity through its interaction with key regulatory proteins involved in the intrinsic pathway. nih.govrsc.org

Caspase Activation and Downregulation of Anti-apoptotic Proteins (e.g., Mcl-1)

Central to the execution of apoptosis is the activation of a family of proteases known as caspases. nih.govnih.gov Both intrinsic and extrinsic pathways converge on the activation of these enzymes, which then dismantle the cell in a controlled manner. researchgate.netyoutube.com The induction of apoptosis by Amaryllidaceae alkaloids is frequently associated with the activation of caspases. ejgm.co.uk

A key mechanism for this compound's pro-death activity involves the targeted downregulation of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. nih.govrsc.org Mcl-1 promotes cell survival by sequestering pro-apoptotic proteins. nih.govmedchemexpress.com Research indicates that this compound, along with the related alkaloid lycorine, reduces the levels of Mcl-1 at the translational level, which leads to cell death in leukemia cells. nih.govrsc.org The degradation or inhibition of Mcl-1 is a critical event that sensitizes cells to apoptosis, as it frees pro-apoptotic proteins to trigger mitochondrial disruption and subsequent caspase activation. nih.govscienceopen.com The cleavage of Mcl-1 by caspases can further impair its anti-apoptotic function, creating a feedback loop that amplifies the death signal. nih.gov

Autophagy Modulation

Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. Some Amaryllidaceae alkaloids and their analogues have been found to modulate this process. nih.govresearchgate.net For instance, studies on related compounds have shown an ability to inhibit autophagy. nih.gov The c-Jun N-terminal kinase (JNK) signaling pathway is closely linked to the regulation of autophagy. nih.gov Inhibition of the JNK pathway has been demonstrated by a lycorine analogue, suggesting a potential mechanism by which these compounds may interfere with autophagy to suppress viral replication or cancer cell survival. nih.gov

Effects on Angiogenesis in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov Various natural compounds have been investigated for their ability to inhibit this process. nih.govoncotarget.com Preclinical studies have revealed that Amaryllidaceae alkaloids as a group possess anti-angiogenic properties, hindering the development of blood vessels in cancer models. ejgm.co.ukresearchgate.net Other plant-derived alkaloids have demonstrated the ability to inhibit angiogenesis by targeting specific signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. nih.govfrontiersin.orgmdpi.com The capacity to disrupt tumor vasculature is a significant component of the anti-cancer profile of this class of compounds. researchgate.net

Selective Cytotoxicity Towards Diseased Cell Lines

A desirable characteristic of a potential anticancer agent is its ability to selectively kill cancer cells while having minimal impact on normal, healthy cells. ejgm.co.ukscielo.org.mx Amaryllidaceae alkaloids have demonstrated this favorable selectivity in numerous studies. ejgm.co.ukresearchgate.net this compound itself has shown potent antiproliferative activity against a range of cancer cell lines. thieme-connect.com Its cytotoxicity has been quantified in various human and murine cancer models, as detailed in the table below. tcmsp-e.com This selective action against diseased cells highlights its potential as a scaffold for developing targeted cancer therapies. ejgm.co.ukulb.be

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

|---|---|---|---|

| A549 | Lung Carcinoma | 7.2 ± 0.3 | 72 |

| OE21 | Esophageal Carcinoma | 6.7 ± 0.2 | 72 |

| Hs683 | Glioma | 8.2 ± 0.1 | 72 |

| U373 | Glioblastoma | 7.2 ± 0.4 | 72 |

| SKMEL | Melanoma | 8.3 ± 0.1 | 72 |

| B16F10 | Murine Melanoma | 6.7 ± 0.1 | 72 |

Data sourced from the CancerHSP database. tcmsp-e.com

Preclinical Biological Activities of Amarbellisine and Analogues

Anticancer and Cytotoxic Activities

Amarbellisine has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. Its activity profile suggests a mechanism distinct from many other alkaloids in its class.

In vitro Efficacy Across Various Cancer Cell Lines (e.g., Leukemia, Glioblastoma)

Studies have established this compound as a potent antiproliferative agent. nih.govcriver.com Its growth-inhibitory capabilities have been shown to be comparable to its well-studied analogue, lycorine (B1675740). bmbreports.org Research involving a panel of human cancer cell lines revealed that this compound and pseudolycorine (B1215541) exhibit similar growth inhibitory potencies to lycorine. bmbreports.org

A key finding is this compound's efficacy against cancer cells known for their resistance to apoptosis, or programmed cell death. bmbreports.org This includes the human U373 glioblastoma (GBM) cell line, which is notably resistant to pro-apoptotic stimuli. bmbreports.org Unlike many other potent Amaryllidaceae alkaloids that trigger apoptosis in cancer cells, the antiproliferative effect of this compound appears to be non-apoptosis mediated. nih.gov This was observed in studies including the Jurkat human T-cell leukemia cell line. nih.gov

Furthermore, this compound has shown a promising potential therapeutic ratio, with one study indicating its in vitro anti-growth activity is 15 times higher in cancer cells compared to normal cells. bmbreports.org

Table 1: Comparative In Vitro Anticancer Activity of this compound This table is based on findings that this compound's potency is very similar to that of Lycorine against the listed cell lines.

| Cell Line | Cancer Type | Key Finding | Reference |

| U373 | Glioblastoma | Potent growth-inhibitory activity in a cell line resistant to pro-apoptotic stimuli. | bmbreports.org |

| Jurkat (Clone E6-1) | T-cell Leukemia | Potent antiproliferative effect observed; activity is noted as non-apoptosis mediated. | nih.gov |

In vivo Antitumor Activity in Animal Models (e.g., Xenograft models)

Despite the promising cytotoxic and antiproliferative results observed in in vitro settings, there is a lack of published studies evaluating the in vivo antitumor activity of this compound. Preclinical assessments using animal models, such as patient-derived xenografts (PDX), are crucial for determining therapeutic efficacy but have not been reported for this compound in the reviewed scientific literature. frontiersin.orgnih.gov

Modulation of Metastasis and Invasion in Preclinical Systems

The process of metastasis, where cancer cells spread from a primary tumor to form secondary tumors elsewhere, is a critical factor in cancer mortality. acs.org Some Amaryllidaceae alkaloids have demonstrated anti-invasive properties in preclinical assays. For instance, a study evaluating various alkaloids from this family identified N-methyllycorine iodide, hippeastrine (B59), clivimine, and buphanamine (B12803944) as having potent anti-invasive properties in a collagen type I invasion assay. nih.gov However, direct evidence of this compound modulating metastasis or invasion is currently absent from the scientific literature.

Antiviral Activities

This compound has emerged as a particularly potent antiviral agent, showing significant inhibitory effects against human coronaviruses. Its mechanism of action is thought to contribute to a broad spectrum of activity.

Efficacy Against Human Coronaviruses (e.g., HCoV-OC43, SARS-CoV-2) in in vitro Systems

In a screen of 35 Amaryllidaceae alkaloids, this compound was identified as a leading compound for its ability to block the replication of the human coronavirus HCoV-OC43. plos.orgfourwaves.com It demonstrated superior efficacy compared to other potent alkaloids like lycorine, pancracine, and crinamine. fourwaves.com Specifically, this compound exhibited a half-maximal effective concentration (EC50) of 0.2 µM and a selectivity index (SI) of 60 against HCoV-OC43. fourwaves.com

This potent antiviral activity was subsequently confirmed in a severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replicon system. plos.orgfourwaves.com Further research showed that this compound could inhibit more than 85% of viral RNA replication at non-toxic concentrations. Time-of-drug-addition experiments indicate that these alkaloids target a post-entry step of the viral life cycle, consistent with the inhibition of RNA replication or translation. plos.orgfourwaves.com

Table 2: In Vitro Antiviral Efficacy of this compound Against HCoV-OC43

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound | 0.2 | 12 | 60 | fourwaves.com |

EC₅₀: 50% effective concentration for viral inhibition. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Activity Against Other RNA Viruses

The mechanism of action for many antiviral Amaryllidaceae alkaloids is believed to involve targeting host factors, such as the ribosome, rather than specific viral proteins. plos.org This mechanism is consistent with having broad-spectrum activity against a range of RNA viruses. plos.org

Its close analogue, lycorine, has been reported to inhibit a wide array of viruses, including influenza virus, flaviviruses, poliovirus, and Zika virus. nih.gov While specific studies testing this compound against a broad panel of other RNA viruses are not widely reported, its potent activity against multiple coronaviruses and its proposed host-centric mechanism suggest it may also possess a wider antiviral spectrum.

Elucidation of Antiviral Targets and Pathways

Recent studies have highlighted the antiviral potential of Amaryllidaceae alkaloids, including this compound. Research into the antiviral mechanisms of this class of compounds suggests that they can interfere with viral replication at a post-entry stage. acs.orgnih.gov Specifically, time-of-drug-addition experiments have indicated that the targeted step is likely related to ribonucleic acid (RNA) replication or translation. acs.orgnih.gov

A notable finding is that many antiviral Amaryllidaceae alkaloids, a class to which this compound belongs, selectively induce the expression of transcripts associated with the integrated stress response (ISR). acs.orgnih.gov The ISR is a cellular signaling network that is activated by various stress conditions, including viral infection, and can lead to a general shutdown of protein synthesis, thereby inhibiting viral propagation.

A 2024 study investigating a range of Amaryllidaceae alkaloids found that this compound demonstrated superior efficacy against the human coronavirus (HCoV)-OC43, with a half-maximal effective concentration (EC50) of 0.2 μM and a selectivity index (SI) of 60. nih.gov This activity was confirmed using a SARS-CoV-2 replicon system. nih.gov The study further supported the hypothesis that the antiviral action occurs at a post-entry step, consistent with the targeting of RNA replication or translation. acs.orgnih.gov While the precise molecular targets of this compound are still under investigation, these findings point towards the ISR and viral RNA processing as key pathways.

It is worth noting that other Amaryllidaceae alkaloids, such as lycorine, have also been shown to possess strong antiflaviviral properties. researchgate.net The diverse antiviral activities observed across this family of compounds, including against HIV-1, suggest that they may interact with various viral or host cell components. researchgate.net Structure-activity relationship analyses have begun to elucidate the key functional groups within the crinine- and lycorine-type alkaloid structures that contribute to their antiviral properties. acs.orgnih.gov

Antimicrobial Activities

Amaryllidaceae alkaloids, the family to which this compound belongs, have demonstrated a range of antimicrobial activities. rsc.orgscielo.br

Antifungal Efficacy (e.g., Candida albicans)

This compound has been identified as having antifungal activity, particularly against Candida albicans. In one study, this compound, isolated from Amaryllis belladonna, exhibited a zone of inhibition of 24 mm against C. albicans using the agar (B569324) diffusion method. researchgate.net This activity was comparable to other alkaloids isolated from the same plant, such as hippeastrine (25 mm) and lycorine (40 mm). researchgate.net

The antifungal potential of the Amaryllidaceae family is well-documented. nih.govnih.gov Lycorine, a related alkaloid, has shown significant inhibitory effects on the growth and virulence of various Candida species. nih.govnih.gov Studies on extracts from Crinum americanum, which contain lycorine and crinine-type alkaloids, have demonstrated notable antifungal activity against clinically relevant Candida species, including C. albicans, C. parapsilosis, C. krusei, and C. auris. nih.gov For instance, the ethyl acetate (B1210297) fraction from the bulbs of C. americanum showed a larger inhibition halo against all tested Candida strains than the control antibiotic, amphotericin B. nih.gov

While many Amaryllidaceae alkaloids show promise, their efficacy can vary. For example, in a study of nineteen different Amaryllidaceae alkaloids, lycorine was the most potent against several yeast strains, inhibiting C. dubliniensis with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, and both C. albicans and Lodderomyces elongiosporus with MICs of 64 μg/mL. researchgate.netnih.gov

Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli)

Research has shown that this compound possesses antibacterial properties. A study evaluating alkaloids from Amaryllis belladonna found that this compound produced a 22 mm zone of inhibition against Staphylococcus aureus. researchgate.net It also demonstrated activity against Escherichia coli. researchgate.net

However, the antibacterial activity of Amaryllidaceae alkaloids appears to be more variable than their antifungal effects. researchgate.netnih.gov An investigation of six alkaloidal extracts and nineteen isolated alkaloids from this family revealed almost no inhibitory activity against E. coli and S. aureus. researchgate.netnih.gov This suggests that while some individual alkaloids like this compound are active, the broader class may not have universal antibacterial properties. researchgate.net Other studies have noted that certain Amaryllidaceae alkaloids, such as those with a C-ring unsaturation like ungeremine, have demonstrated strong inhibition against a range of bacteria including E. coli and S. aureus. researchgate.net

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| This compound | Candida albicans | Zone of Inhibition | 24 mm | researchgate.net |

| This compound | Staphylococcus aureus | Zone of Inhibition | 22 mm | researchgate.net |

| Lycorine | Candida albicans | MIC | 64 µg/mL | researchgate.netnih.gov |

| Lycorine | Candida dubliniensis | MIC | 32 µg/mL | researchgate.netnih.gov |

Antiparasitic and Antiprotozoal Activities (e.g., Trypanosoma cruzi, Antimalarial Potential)

Alkaloids from the Amaryllidaceae family, including those structurally related to this compound, have been investigated for their potential against various parasites. nih.govd-nb.info

In the context of Chagas disease, caused by the protozoan Trypanosoma cruzi, several Amaryllidaceae alkaloids have been tested. nih.govresearchgate.netresearchgate.net While this compound itself was not explicitly detailed in the available studies, related compounds have shown activity. For instance, a study of nine alkaloids from this family identified hippeastrine as being selectively active against the amastigote stage of T. cruzi, with a half-maximal inhibitory concentration (IC50) of 3.31 μM. nih.govresearchgate.net Other alkaloids like lycorine, narciclasine, montanine, and haemanthamine (B1211331) were also found to be active against the parasite. nih.gov

The antimalarial potential of Amaryllidaceae alkaloids is also an area of active research. mdpi.comnih.gov Extracts from various species have shown inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com Studies have indicated that alkaloids with crinine- and lycorine-type skeletons, the latter being the structural class of this compound, often exhibit the highest antiplasmodial activity. mdpi.com For example, ambelline (B1262613), a β-crinane alkaloid, demonstrated an IC50 value of 7.3 ± 0.3 µM against a resistant strain of P. falciparum. researchgate.net Furthermore, semisynthetic derivatives of ambelline have shown potent activity against the liver stages of Plasmodium berghei infection in vitro, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

A review of antiprotozoal Amaryllidaceae alkaloids highlighted that 2-O-acetyllycorine was the most potent compound identified, with an IC50 of 0.15 μg/mL against Trypanosoma brucei brucei. nih.gov This underscores the potential of this chemical class in the development of new antiparasitic agents.

Table 2: Antiparasitic Activity of Selected Amaryllidaceae Alkaloids

| Compound | Parasite | Activity (IC50) | Source |

|---|---|---|---|

| Hippeastrine | Trypanosoma cruzi (amastigote) | 3.31 µM | nih.govresearchgate.net |

| Lycorine | Trypanosoma cruzi | 0.70 µM | nih.gov |

| Narciclasine | Trypanosoma cruzi | 0.495 µM | nih.gov |

| Haemanthamine | Trypanosoma cruzi | 1.59 µM | nih.gov |

| Ambelline | Plasmodium falciparum (Dd2 strain) | 7.3 µM | researchgate.net |

| 11-O-(3,4,5-trimethoxybenzoyl)ambelline | Plasmodium berghei (liver stage) | 0.047 µM | nih.gov |

| 11-O-(3,5-dimethoxybenzoyl) ambelline | Plasmodium berghei (liver stage) | 0.048 µM | nih.gov |

| 2-O-acetyllycorine | Trypanosoma brucei brucei | 0.15 µg/mL | nih.gov |

Neuroprotective Potential and Cholinesterase Inhibition

The neuroprotective properties of Amaryllidaceae alkaloids, including their ability to inhibit cholinesterases, are a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.orgnih.gov

Acetylcholinesterase Inhibitory Activity

While specific data on the acetylcholinesterase (AChE) inhibitory activity of this compound is limited in the provided context, the broader family of Amaryllidaceae alkaloids is well-known for this property. researchgate.nete-nps.or.kre-nps.or.kr Galanthamine (B1674398), a prominent member of this family, is an approved drug for the treatment of Alzheimer's disease, functioning as an AChE inhibitor. e-nps.or.kre-nps.or.kr

Research on various Amaryllidaceae species has revealed a range of AChE inhibitory potencies. nih.gov For example, alkaloidal extracts from Crinum jagus and Zephyranthes carinata showed significant AChE inhibition with IC50 values of 18.28 ± 0.29 and 17.96 ± 1.22 μg/mL, respectively. nih.gov Studies suggest that this activity is often associated with galanthamine and lycorine-type alkaloids. nih.gov

However, not all alkaloids from this family are potent AChE inhibitors. For instance, crinine (B1220781) has been reported to show no activity against AChE. researchgate.net In contrast, a study on Boophane disticha led to the isolation of 6-hydroxycrinamine, a crinine alkaloid, which did possess AChE inhibitory activity with an IC50 value of 445 μM. up.ac.zanih.gov This highlights the structural nuances that determine the activity within this alkaloid class. Another study on alkaloids from Crinum latifolium found that all seven isolated compounds had AChE inhibitory effects, with IC50 values ranging from 32.65 to 212.76 µM. e-nps.or.kre-nps.or.kr

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Amaryllidaceae Alkaloids and Extracts

| Compound/Extract | Source Organism | IC50 Value | Source |

|---|---|---|---|

| 6-hydroxycrinamine | Boophane disticha | 445 µM | up.ac.zanih.gov |

| 2-O-acetyllycorine | Crinum latifolium | 32.65 ± 2.72 µM | e-nps.or.kre-nps.or.kr |

| Alkaloid Extract | Crinum jagus | 18.28 ± 0.29 µg/mL | nih.gov |

| Alkaloid Extract | Zephyranthes carinata | 17.96 ± 1.22 µg/mL | nih.gov |

| Galanthamine (Reference) | - | 2.40 ± 0.45 µM | e-nps.or.kre-nps.or.kr |

Butyrylcholinesterase Inhibitory Activity

Butyrylcholinesterase (BuChE) has emerged as a significant therapeutic target, particularly for the later stages of Alzheimer's disease, as its activity levels increase while acetylcholinesterase (AChE) levels decline in the brain. mdpi.com Consequently, the inhibition of BuChE is a key area of research in the development of new treatments.

While specific IC50 values for this compound are not prominently detailed in publicly available literature, extensive research has been conducted on its precursors and structural analogues, demonstrating the potential of this chemical scaffold. Norbelladine (B1215549), a key precursor in the biosynthesis of many Amaryllidaceae alkaloids including this compound, and its O-methylated derivatives have been shown to possess butyrylcholinesterase-inhibiting properties, with IC50 values ranging from 26.1 to 91.6 μM. researchgate.net

Inspired by belladine-type alkaloids, series of synthetic analogues have been developed and evaluated for their BuChE inhibitory activity. These studies have yielded highly potent and selective inhibitors. For instance, a series of compounds structurally inspired by carltonine A and B, which are related belladine-type alkaloids, produced inhibitors with significant potency for human BuChE (hBuChE). turkjps.orgnih.gov Notably, one compound from this series demonstrated nanomolar range activity with an IC50 value of 72 nM and a high selectivity for BuChE over AChE. turkjps.orgnih.gov Further optimization of these structures has led to the development of even more potent inhibitors, with IC50 values as low as 3.8 nM. nih.gov

The inhibitory activities of various analogues and related Amaryllidaceae alkaloids are summarized below.

Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of this compound Analogues and Related Compounds

| Compound/Analogue Type | Specific Compound/Derivative | Target | IC50 Value | Reference |

|---|---|---|---|---|

| Norbelladine Derivatives | Norbelladine & O-methylated forms | BuChE | 26.1 - 91.6 µM | researchgate.net |

| Norbelladine-inspired Analogue | Compound 6 | hBuChE | 72 nM | turkjps.orgnih.gov |

| Norbelladine-inspired Analogue | Compound 87 | hBuChE | 3.8 ± 0.2 nM | nih.gov |

| Norbelladine-inspired Analogue | Compound 88 | hBuChE | 5.7 ± 1.5 nM | nih.gov |

| Montanine-type Analogue | Compound 1v | hBuChE | 1.73 ± 0.05 µM | researchgate.net |

This table is interactive. You can sort and filter the data.

In vitro and in vivo Studies in Models of Neurodegenerative Diseases

The evaluation of potential therapeutic agents in preclinical models is a critical step in drug development. For neurodegenerative diseases, these models aim to replicate key aspects of the pathology, such as protein aggregation, neuroinflammation, and neuronal loss. nih.govresearchgate.netnih.gov

While detailed published studies on this compound in specific in vitro and in vivo neurodegenerative models are limited, available abstracts indicate that such investigations have been undertaken. Research has pointed to (−)-Amarbellisine as a lycorine-type alkaloid studied in both in vitro and in vivo models for its potential in addressing neurodegenerative disorders like Alzheimer's disease. Further abstracts suggest its evaluation in zebrafish models, where it was found to be more potent than other compounds tested. fourwaves.com

The general approach for evaluating Amaryllidaceae alkaloids in this context involves a variety of experimental systems:

In vitro models often utilize cell cultures to assess the compound's direct effects on neurons and other brain cells. nih.gov For instance, neuroblastoma cell lines (e.g., SH-SY5Y) or primary neurons are treated with neurotoxins like the amyloid-beta (Aβ) peptide or okadaic acid to mimic the neurotoxic environment seen in Alzheimer's disease. nih.govnih.gov The ability of a compound to protect these cells from death or dysfunction is then measured. nih.gov Studies on alkaloids from Caliphruria subedentata, another Amaryllidaceae plant, have demonstrated neuroprotective effects against neurotoxicity induced by the Aβ (1–42) peptide in such models. nih.gov

In vivo models involve the use of living organisms, from simpler systems like zebrafish to more complex rodent models, to understand a compound's effect in a whole biological system. researchgate.netfourwaves.com Animal models of neurodegeneration can be created by administering neurotoxins or through genetic modification to express proteins associated with human diseases, such as amyloid precursor protein (APP) or α-synuclein. nih.govnih.gov These models allow researchers to study a compound's impact on cognitive function, motor skills, and the pathological hallmarks of the disease in the brain. researchgate.netnih.gov While many Amaryllidaceae alkaloids have been investigated in various in vivo models for cytotoxicity and other activities, specific neurodegeneration-focused in vivo data for this compound remains to be fully published. researchgate.net

The prediction of a compound's ability to cross the blood-brain barrier (BBB) is also a crucial component of these preclinical studies, and computational or in vitro permeability assays (e.g., PAMPA) are often employed for related Amaryllidaceae alkaloids. nih.govnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Acetylcholine (B1216132) |

| This compound |

| Amyloid-beta |

| Amyloid precursor protein |

| Carltonine A |

| Carltonine B |

| Galanthamine |

| Haemanthamine |

| Montanine |

| Norbelladine |

| Okadaic acid |

Structure Activity Relationship Sar Studies of Amarbellisine and Its Analogues

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in Amaryllidaceae alkaloids plays a critical role in their interaction with biological targets. For the lycorine (B1675740) class, the stereochemistry of the substituents on the C-ring and the configuration of the C/D ring junction are known to be crucial for anticancer activity. nih.govrsc.org Any alteration to the original configuration of the hydroxyl groups at C-1 and C-2 in lycorine can significantly affect its potency. nih.gov

Amarbellisine possesses a cis-fused B/C ring junction, a characteristic stereochemical feature. ub.edu The specific relative stereochemistry of the molecule is integral to its biological function. While detailed studies isolating and comparing all possible stereoisomers of this compound are limited, research on related compounds underscores the importance of this aspect. The total synthesis of (±)-amarbellisine has been reported, opening the door for the creation of distinct stereoisomers to precisely evaluate the impact of each chiral center on activity. jst.go.jpacs.org

Furthermore, research on aza-analogues of related Amaryllidaceae alkaloids has revealed that the conformation of the B/C-ring fusion and the stereochemistry of C-ring substituents are critical for both antiviral and anticancer activities, highlighting the sensitivity of the biological targets to the molecule's precise 3D shape. acs.org

Effects of Ring Substitutions and Modifications on Potency and Selectivity

The substitution pattern on the core alkaloid structure is a key determinant of both the potency and selectivity of its biological effects. This compound serves as an excellent example of how subtle modifications to the lycorine skeleton can fine-tune its activity.

The primary modifications in this compound compared to lycorine are:

Transposition of the C-ring double bond: Moved from C(3)-C(3a) to C(2)-C(3). nih.gov

Addition of a methoxy (B1213986) group: A methoxy (-OCH₃) group is present at the C-2 position. nih.gov

While these changes result in an anticancer potency that is comparable to lycorine, they lead to a significant enhancement in antiviral activity. nih.govnih.gov In a screen against human coronavirus (HCoV)-OC43, this compound exhibited an EC₅₀ of 0.2 µM, showing superior efficacy over lycorine and many other tested alkaloids. nih.govscilit.com This indicates that the C-2 methoxy group and the C(2)-C(3) double bond are key for selectivity towards antiviral targets.

In contrast, other modifications to the lycorine scaffold, such as the opening of the A-ring's dioxole as seen in pseudolycorine (B1215541), were found to retain antitumor activity, suggesting the A-ring is more tolerant to modification than the C-ring. nih.gov However, adding acetoxy groups to the C-1 and C-2 positions of lycorine generally reduces cytotoxic effects, further emphasizing the sensitive nature of the C-ring's substitution pattern. researchgate.net

| Compound | Anticancer Activity (IC₅₀, µM) | Antiviral Activity vs. HCoV-OC43 (EC₅₀, µM) |

| This compound | 7.2 ± 0.3 (against HeLa cells) rsc.org | 0.2 nih.govscilit.com |

| Lycorine | ~7 (Potency similar to this compound) nih.gov | >1 (Potency lower than this compound) nih.govscilit.com |

| Data is compiled from multiple sources for comparison. Exact values can vary based on cell lines and assay conditions. |

SAR Insights from Synthetic and Semi-synthetic Derivatives

The exploration of synthetic and semi-synthetic derivatives is a powerful tool for probing SAR. While research on derivatives made directly from the this compound structure is still emerging, the successful total synthesis of (±)-amarbellisine provides the necessary foundation for such work. jst.go.jpacs.org

Broader studies on the Amaryllidaceae alkaloid family have yielded valuable insights. A systematic evaluation of a diverse library of natural and synthetic Amaryllidaceae alkaloids first highlighted the pronounced antiproliferative effect of this compound. nih.gov This screening demonstrated that this compound is a potent compound worthy of further investigation, even when compared to synthetic derivatives of other alkaloids designed to enhance activity. nih.gov

Studies on the synthesis of derivatives of related alkaloids, such as haemanthamine (B1211331) and pancracine, have shown that modifications like esterification, rearrangement of the core skeleton, and substitution at various positions can lead to compounds with altered or improved activity. researchgate.netmdpi.com These studies provide a roadmap for the future development of this compound derivatives. By systematically modifying the C-2 methoxy group, altering substituents on the aromatic A-ring, or creating new esters at the C-1 hydroxyl position, researchers can probe the SAR of this compound to develop analogues with even greater potency or improved pharmacological profiles.

Development of Predictive SAR Models

As the body of experimental data on this compound and its analogues grows, the development of predictive SAR and Quantitative Structure-Activity Relationship (QSAR) models becomes a logical and powerful next step. ontosight.ai Such models are recommended as a future research focus for Amaryllidaceae alkaloids. rsc.org

Predictive models use computational algorithms to correlate variations in chemical structure with changes in biological activity. For this compound, a predictive model could be built using the existing data on its activity and the activities of related compounds like lycorine and pseudolycorine, as well as any future synthetic derivatives. nih.gov

Methodologies such as Support Vector Machine (SVM), as used to predict the teratogenic risk of other drugs based on their chemical structures, could be adapted for this compound. nih.gov Such a model would analyze molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—of this compound and its analogues. By correlating these descriptors with measured biological activities (e.g., IC₅₀ or EC₅₀ values), the model could predict the potency of novel, yet-to-be-synthesized derivatives. nih.gov Furthermore, molecular docking studies could be employed to visualize the binding of this compound within its target proteins, providing structural hypotheses for its potent activity and guiding the design of new analogues with optimized interactions. researchgate.net

Computational and Chemoinformatic Approaches in Amarbellisine Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and predicting the affinity between a compound and a potential molecular target.

Acetylcholinesterase (AChE): Amarbellisine, as an Amaryllidaceae alkaloid, has been a subject of interest for its potential inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. nih.govnih.gov Molecular docking studies are frequently employed to investigate the interaction between Amaryllidaceae alkaloids and the active site of AChE. ub.edu These simulations analyze how the alkaloid fits within the enzyme's active site gorge, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). frontiersin.orgresearchgate.net The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com For instance, studies on related alkaloids from the Amaryllis belladonna plant, the source of this compound, have been performed to rationalize their observed AChE inhibitory activity.